molecular formula C11H18ClN5OS B4676038 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4676038
M. Wt: 303.81 g/mol
InChI Key: HIWYHXMLJKSXAC-UHFFFAOYSA-N
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Description

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of hydrazine derivatives with pyrazole intermediates. One common method involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with isobutyl hydrazinecarbothioamide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as benzene or toluene, with the addition of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .

Scientific Research Applications

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.

    2-{2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide: Evaluated for its potential therapeutic applications.

Uniqueness

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5OS/c1-6(2)5-13-11(19)15-14-10(18)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,14,18)(H2,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYHXMLJKSXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE

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